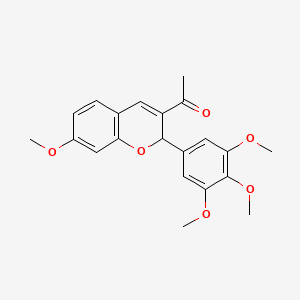
Tnf-|A-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tnf-|A-IN-12 is a compound that acts as an inhibitor of tumor necrosis factor alpha (TNF-α). Tumor necrosis factor alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. Inhibitors of tumor necrosis factor alpha are used in the treatment of various autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common steps in the synthesis may include:
- Formation of key intermediates through reactions such as alkylation, acylation, or condensation.
- Purification of intermediates using techniques like recrystallization or chromatography.
- Final coupling reactions to form this compound, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality compound. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Tnf-|A-IN-12 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Tnf-|A-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tumor necrosis factor alpha and its effects on various chemical pathways.
Biology: Used to investigate the role of tumor necrosis factor alpha in cellular processes such as apoptosis, inflammation, and immune response.
Medicine: Used in preclinical and clinical studies to evaluate its potential as a therapeutic agent for autoimmune diseases.
Industry: Used in the development of new drugs and therapies targeting tumor necrosis factor alpha.
Wirkmechanismus
Tnf-|A-IN-12 exerts its effects by binding to tumor necrosis factor alpha and inhibiting its interaction with its receptors. This prevents the activation of downstream signaling pathways that lead to inflammation and immune response. The molecular targets of this compound include tumor necrosis factor alpha receptors and associated signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Infliximab: A monoclonal antibody that binds to tumor necrosis factor alpha and inhibits its activity.
Adalimumab: Another monoclonal antibody that targets tumor necrosis factor alpha.
Etanercept: A fusion protein that acts as a decoy receptor for tumor necrosis factor alpha.
Uniqueness
Tnf-|A-IN-12 is unique in its specific binding affinity and inhibitory potency towards tumor necrosis factor alpha. Unlike monoclonal antibodies, this compound is a small molecule inhibitor, which may offer advantages in terms of oral bioavailability and ease of synthesis.
Eigenschaften
Molekularformel |
C21H22O6 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-[7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl]ethanone |
InChI |
InChI=1S/C21H22O6/c1-12(22)16-8-13-6-7-15(23-2)11-17(13)27-20(16)14-9-18(24-3)21(26-5)19(10-14)25-4/h6-11,20H,1-5H3 |
InChI-Schlüssel |
XCEBILOQMYIRDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



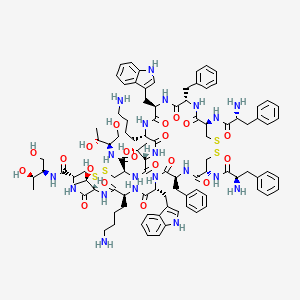
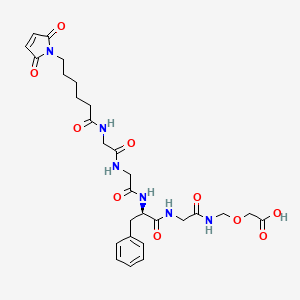
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
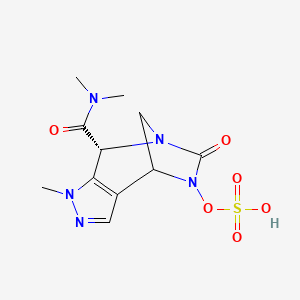
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
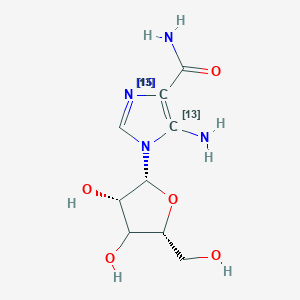
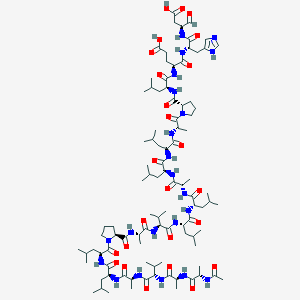
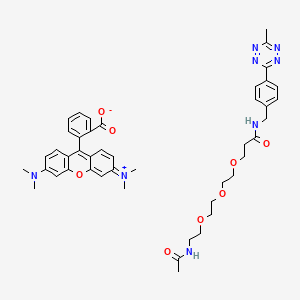
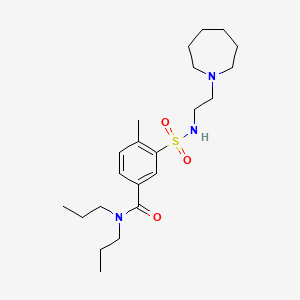
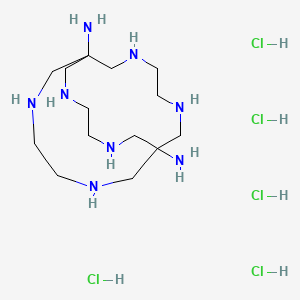
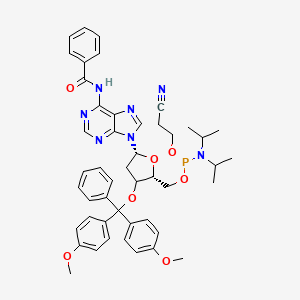
![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
